5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-14-16-13(11-4-2-1-3-5-11)12(19-14)10-17-6-8-18-9-7-17/h1-5H,6-10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHAJLWACOZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C(S2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent. One common method includes the use of a thioamide and an arylsulfonyl azide, which undergo a diazo transfer reaction to form the thiazole ring . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonylation, amidation, and the use of specific catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s sulfur atom in the thiazole ring renders it susceptible to oxidation. Under controlled conditions, it can form sulfoxides or sulfones:
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Mechanism : Oxidation involves the conversion of sulfur from a -II to +IV oxidation state. Reagents like hydrogen peroxide (H₂O₂) or peracetic acid are typically employed.
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Example :
This transformation alters the compound’s electronic properties and solubility.
Reduction Reactions
Reduction reactions target the thiazole ring’s unsaturated bonds. Catalytic hydrogenation or chemical reducing agents (e.g., sodium borohydride) can saturate the ring:
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Mechanism : Addition of hydrogen across the C=N bond in the thiazole ring.
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Implications : The reduced product may exhibit altered biological activity due to changes in planarity and electron distribution.
Substitution Reactions
The compound’s substituents (morpholin-4-ylmethyl and phenyl groups) are reactive sites for nucleophilic or electrophilic substitution:
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Morpholine Substitution : The morpholin-4-ylmethyl group can be replaced by other nucleophiles under basic conditions.
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Phenyl Substitution : The phenyl group may undergo electrophilic aromatic substitution (e.g., nitration, acylation).
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Experimental Data :
Condensation Reactions
The compound participates in condensation reactions with carbonyl reagents, forming heterocyclic derivatives:
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Example : Reaction with phenylguanidines under microwave conditions yields pyrimidine derivatives:
This reaction is critical for synthesizing anticancer agents, as demonstrated in CDK9 inhibitors .
Friedel-Crafts Acylation
The phenyl group undergoes Friedel-Crafts acylation to introduce acyl substituents:
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Mechanism : Electrophilic attack by an acylium ion on the aromatic ring.
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Application : Used to modify the compound’s lipophilicity for drug design .
Bromination and Subsequent Transformations
Bromination at the thiazole C5 position enables further functionalization:
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Example : Bromination followed by alkylation or oxidation yields substituted derivatives. For instance, bromination of 1-cyclopropylethanone with 1-methylthiourea produces 4-cyclopropylthiazol-2-amine intermediates .
Reaction Conditions and Analytical Techniques
Key parameters and methods for monitoring reactions include:
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Catalysts : Use of di-tert-butyl dicarbonate (Boc) for carbamate formation .
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Analytical Tools :
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Microwave-Assisted Synthesis : Enhances reaction rates and efficiency for condensation reactions .
Biological Implications
Structural modifications via these reactions influence biological activity:
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Anticancer Activity : Substitution of the C5-group in pyrimidine derivatives (e.g., compound 12u ) enhances CDK9 inhibition, showing nanomolar Kᵢ values and selectivity over normal cells .
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Therapeutic Window : Compound 12u demonstrates a >30-fold therapeutic window in chronic lymphocytic leukemia cells .
References EvitaChem. 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine. PMC. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines. ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine serves as a building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Biology
The compound has shown potential as a bioactive molecule in drug discovery. Its structural characteristics may confer biological activity against various targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity.
Medicine
Pharmacological Activities:
Research indicates that this compound may exhibit antimicrobial and anticancer properties. These activities make it a candidate for therapeutic research aimed at developing new treatments for infections and cancer.
Case Study: Anticancer Activity
A study on the compound's effects on cancer cell lines demonstrated significant cytotoxicity against several types of cancer cells, suggesting its potential use as an anticancer agent. The mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction.
Industrial Applications
In industry, this compound can be utilized in the development of new materials with specific properties such as polymers or coatings. Its ability to undergo various chemical reactions makes it suitable for creating functional materials.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of thiazole derivatives are heavily influenced by substituents at positions 4 and 3. Below is a comparative analysis of key analogs:
Key Observations:
- Morpholine vs. Methyl/Phenyl : The morpholinylmethyl group in the target compound likely improves aqueous solubility compared to methyl or unsubstituted analogs (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine) . Morpholine’s electron-rich nature may also influence binding to biological targets, such as kinases or GPCRs .
- Schiff Base Derivatives: Compounds like N-[(Z)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine () demonstrate that imine linkages can enhance antimycobacterial activity, suggesting that functionalization at position 2 is critical for targeting pathogens .
- Steric Effects : Bulky substituents (e.g., N-(2,6-dimethylphenyl)) in improve yields (81%) and may enhance metabolic stability compared to smaller groups .
Pharmacological Potential
- Anticancer Activity : Morpholine-containing compounds (e.g., MortaparibMild in ) show dual inhibition of Mortalin and PARP1, a mechanism relevant to cancer therapy . The target compound’s morpholine group may similarly target protein chaperones or DNA repair pathways.
- Antimycobacterial Activity : Schiff base derivatives () inhibit mycobacteria in macrophages, suggesting that functionalized thiazoles could be optimized for infectious disease applications .
- Cytotoxicity : Compounds like APTOM-4d () exhibit moderate cytotoxicity, indicating that substitution patterns influence cell line specificity .
Biological Activity
5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a morpholin-4-ylmethyl group and a phenyl group. Its molecular formula is with a molecular weight of 275.37 g/mol . The synthesis typically involves the reaction of a thiazole derivative with morpholine and a phenyl-substituted reagent, utilizing methods such as thioamide reactions and diazo transfer reactions to form the thiazole ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
A study highlighted the potential of 4-phenyl-1,3-thiazol-2-amines as scaffolds for developing new antileishmanial agents. In vitro tests showed that certain derivatives exhibited significant anti-promastigote activity against Leishmania amazonensis, suggesting that modifications to the thiazole structure could enhance efficacy and selectivity .
Antitumor Properties
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. Structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring can significantly influence antitumor activity .
The biological effects of this compound are primarily attributed to its interaction with molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For example, target fishing studies identified S-methyl-5-thioadenosine phosphorylase as a potential target for enhancing the activity of related compounds against leishmaniasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 6 | Anti-leishmanial | 20.78 | 5.69 |
| Compound 3 | Anti-leishmanial | 46.63 | 26.11 |
| Compound 4 | Anti-leishmanial | 53.12 | 4.80 |
| 5-(Morpholin-4-ylmethyl)-4-pheny | Antitumor (various cell lines) | Varies | Varies |
The table illustrates how modifications in structure can lead to variations in biological activity and selectivity.
Case Studies
- Antileishmanial Activity : A study synthesized eight derivatives of 4-phenyltiazoles and tested them against Leishmania amazonensis. The results indicated that certain modifications led to enhanced selectivity and lower toxicity towards mammalian cells .
- Antitumor Studies : Another investigation focused on thiazole-integrated compounds showed significant cytotoxicity against cancer cell lines such as U251 glioblastoma and WM793 melanoma cells. The presence of specific substituents was critical for enhancing activity .
Q & A
Basic: What are the key synthetic strategies for preparing 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine?
The compound is synthesized via a multi-step hybrid pharmacophore approach. Starting with diazonium salts, acrolein is used to form 3-aryl-2-chloropropanals, which react with thiourea to yield 2-aminothiazole intermediates. Subsequent treatment with chloroacetyl chloride generates chloroacetamides, which undergo sulfur-morpholine reactions to introduce the morpholine moiety. Critical steps include using a pre-formed sulfur-morpholine solution to ensure polysulfide formation, requiring precise timing (5 minutes) for optimal yield .
Basic: What spectroscopic methods are used to characterize this compound?
Characterization relies on IR spectroscopy (to confirm thiazole C=N and morpholine C-O-C stretches) and NMR (¹H/¹³C for aromatic protons, morpholine methylene groups, and thiazole NH₂). Mass spectrometry (HRMS) validates molecular weight. For advanced structural confirmation, X-ray crystallography may be employed if single crystals are obtainable .
Basic: How is the compound screened for biological activity in preclinical studies?
Initial screening involves in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests . For antitumor activity, compounds are evaluated for IC₅₀ values in dose-response studies, with selectivity indices calculated against non-cancerous cells .
Advanced: How can contradictory biological activity data be resolved across different studies?
Contradictions often arise from variations in cell lines, assay conditions, or pharmacokinetic properties. To address this:
- Standardize assays using validated cell lines (e.g., NCI-60 panel for cancer).
- Perform solubility and stability tests in assay media.
- Use metabolic profiling (e.g., liver microsomes) to identify degradation products that may affect activity .
Advanced: What computational tools are used to study structure-activity relationships (SAR)?
3D-QSAR models (e.g., CoMFA/CoMSIA) are built using molecular alignment and steric/electrostatic fields. Pharmacophore mapping identifies critical groups:
- Morpholine’s oxygen as a hydrogen-bond acceptor.
- Thiazole NH₂ as a hydrogen-bond donor.
- Phenyl group for hydrophobic interactions.
Docking studies (AutoDock, Glide) predict binding modes to targets like kinases or tubulin .
Advanced: How can synthetic yield be optimized for scale-up?
Key factors:
- Reaction time control : Extend sulfur-morpholine interaction to 10 minutes to enhance polysulfide formation .
- Solvent selection : Ethanol or DMF improves morpholine incorporation .
- Catalyst screening : Triethylamine or K₂CO₃ may accelerate chloroacetamide-thiol coupling .
Advanced: What strategies validate target engagement in mechanistic studies?
- Cellular thermal shift assays (CETSA) confirm binding to suspected targets (e.g., PI3K or EGFR).
- Kinase inhibition profiling (Eurofins KinaseProfiler) identifies off-target effects.
- Gene knockdown (siRNA/CRISPR) validates phenotypic dependency on hypothesized pathways .
Advanced: How are stability and degradation pathways analyzed?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- HPLC-MS/MS identifies degradation products (e.g., morpholine ring opening or thiazole oxidation).
- Accelerated stability testing predicts shelf-life under varying humidity and temperature .
Advanced: What structural modifications enhance pharmacokinetic properties?
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce hydrophobicity.
- Prodrug strategies : Convert the thiazole NH₂ to a carbamate for improved solubility.
- Morpholine replacement : Test piperazine or thiomorpholine for altered metabolic stability .
Advanced: How are in vivo efficacy studies designed to minimize variability?
- Use orthotopic tumor models (e.g., patient-derived xenografts) instead of subcutaneous implants.
- Apply PK/PD modeling to correlate plasma concentration with tumor growth inhibition.
- Include biomarker analysis (e.g., phosphorylated Akt for PI3K pathway inhibition) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
